Divaleramide

Description

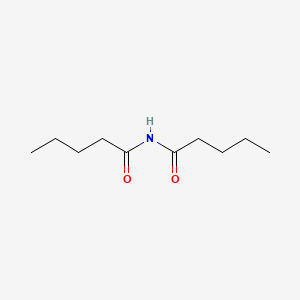

Divaleramide (C₁₀H₁₉NO) is a branched-chain amide derivative characterized by two valeric acid moieties linked via an amine group. Its structural uniqueness lies in the symmetrical arrangement of pentyl chains, which confers distinct physicochemical properties compared to linear or shorter-chain analogs . The compound’s lipophilic nature and stability under acidic conditions make it a candidate for further investigation in drug delivery systems or industrial processes.

Properties

CAS No. |

33655-40-2 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

N-pentanoylpentanamide |

InChI |

InChI=1S/C10H19NO2/c1-3-5-7-9(12)11-10(13)8-6-4-2/h3-8H2,1-2H3,(H,11,12,13) |

InChI Key |

UFUJLYBHJBLJKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Divaleramide can be synthesized through the reaction of isovaleric acid with ammonia or an amine under controlled conditions. The reaction typically involves heating the isovaleric acid with ammonia in the presence of a dehydrating agent to form the amide bond.

Industrial Production Methods

Industrial production of this compound involves the catalytic hydrogenation of isovaleronitrile, followed by hydrolysis to yield the desired amide. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Divaleramide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form isovaleric acid.

Reduction: It can be reduced to form isovaleric alcohol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Isovaleric acid.

Reduction: Isovaleric alcohol.

Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

Divaleramide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its effects on the central nervous system, particularly its anxiolytic and sedative properties.

Medicine: Investigated for potential therapeutic uses in treating anxiety and sleep disorders.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mechanism of Action

Divaleramide exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Divaleramide belongs to a family of diamides, including dibutyramide (C₈H₁₅NO), diisobutyramide (C₈H₁₅NO), and diisovaleramide (C₁₀H₁₉NO). Key structural differences lie in chain length and branching:

- Dibutyramide : Linear butyl chains.

- Diisobutyramide : Branched isobutyl groups (methyl-propyl structure).

- Diisovaleramide : Branched isopentyl chains (3-methylbutyl groups).

These structural variations significantly influence solubility, melting points, and reactivity (Table 1) .

Physicochemical Properties

| Property | This compound | Dibutyramide | Diisobutyramide | Diisovaleramide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 169.27 | 145.21 | 145.21 | 169.27 |

| Melting Point (°C) | 98–102 | 85–89 | 72–75 | 90–94 |

| Water Solubility (mg/mL) | 0.12 | 0.45 | 0.67 | 0.09 |

| LogP (Lipophilicity) | 2.8 | 1.9 | 2.3 | 3.1 |

Table 1: Comparative physicochemical properties of diamides. Data inferred from structural analogs and synthesis protocols .

This compound’s lower water solubility and higher logP compared to dibutyramide and diisobutyramide highlight its enhanced lipid affinity, making it more suitable for hydrophobic environments. Diisovaleramide, with similar molecular weight but increased branching, exhibits even lower solubility, underscoring the role of chain isomerism .

Functional and Pharmacological Insights

- Reactivity : this compound demonstrates moderate stability under oxidative conditions (e.g., with ammonium persulfate), whereas diisobutyramide degrades faster due to steric hindrance from branching .

- Biological Activity : While direct pharmacological data are sparse, diisovaleramide derivatives have shown mild neuroactive properties in preliminary studies, possibly linked to interactions with lipid membranes .

Research Findings and Limitations

- Key Studies : Early work by Seyewetz and Trawitz highlighted the reactivity of this compound with bromine and pinene, indicating utility in terpene derivatization .

- Gaps in Data : Most comparisons rely on structural inferences rather than experimental datasets. Supplementary Tables 1–8 in prior analytical studies (e.g., Frontiers in Medicine, 2021) suggest methodologies for future comparative analyses but lack direct data on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.